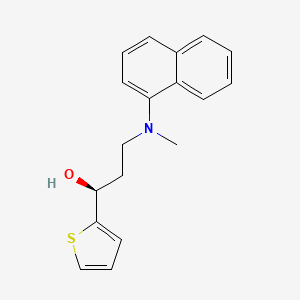
O-Denaphthyl N-(1-Naphthyl) Duloxetine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Denaphthyl N-(1-Naphthyl) Duloxetine is an impurity of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, neuropathic pain, and central sensitization. This compound is characterized by its molecular formula C₁₈H₁₉NOS and a molecular weight of 297.41 g/mol.
準備方法
The synthesis of O-Denaphthyl N-(1-Naphthyl) Duloxetine involves several steps, including the reaction of naphthylamine with thiophene derivatives under specific conditions. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
O-Denaphthyl N-(1-Naphthyl) Duloxetine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced naphthyl derivatives.
Substitution: Substitution reactions can occur in the presence of halogenating agents like bromine (Br₂) or chlorine (Cl₂), leading to the formation of halogenated naphthyl derivatives.
科学的研究の応用
O-Denaphthyl N-(1-Naphthyl) Duloxetine has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of Duloxetine and its impurities.
Biology: The compound is studied for its potential effects on biological systems, particularly in understanding the metabolism and toxicity of Duloxetine.
Medicine: Research focuses on its role in the pharmacokinetics and pharmacodynamics of Duloxetine, helping to optimize therapeutic regimens.
Industry: It is used in the quality control and assurance processes during the manufacturing of Duloxetine
作用機序
The mechanism of action of O-Denaphthyl N-(1-Naphthyl) Duloxetine is similar to that of Duloxetine. It acts as a potent inhibitor of neuronal serotonin and norepinephrine reuptake, and to a lesser extent, dopamine reuptake. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating pain. The compound does not significantly affect dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors .
類似化合物との比較
O-Denaphthyl N-(1-Naphthyl) Duloxetine is unique due to its specific structure and role as an impurity of Duloxetine. Similar compounds include:
Duloxetine: The parent compound, used as an antidepressant and pain reliever.
Venlafaxine: Another SNRI used to treat depression and anxiety.
Milnacipran: An SNRI used primarily for the treatment of fibromyalgia.
Desvenlafaxine: A metabolite of Venlafaxine, used to treat major depressive disorder
These compounds share similar mechanisms of action but differ in their chemical structures and specific therapeutic applications.
特性
分子式 |
C18H19NOS |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
(1S)-3-[methyl(naphthalen-1-yl)amino]-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C18H19NOS/c1-19(12-11-17(20)18-10-5-13-21-18)16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,20H,11-12H2,1H3/t17-/m0/s1 |
InChIキー |
LIOXEOOPHSWKKT-KRWDZBQOSA-N |
異性体SMILES |
CN(CC[C@@H](C1=CC=CS1)O)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
CN(CCC(C1=CC=CS1)O)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


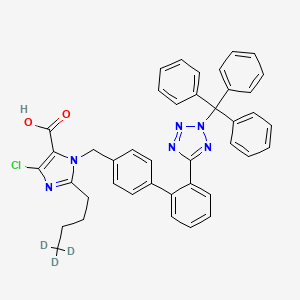
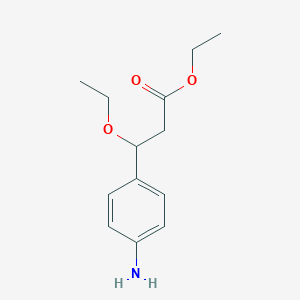
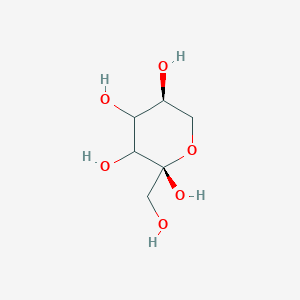
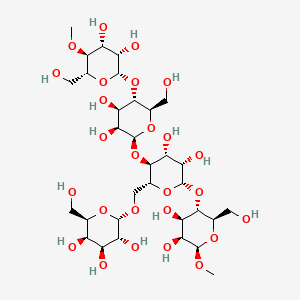
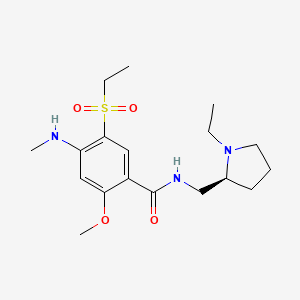
![1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6](/img/structure/B13845494.png)
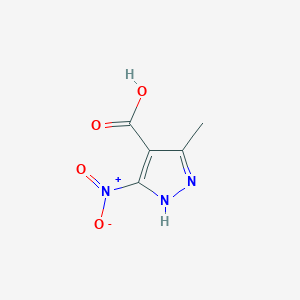

![4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol](/img/structure/B13845508.png)
![tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B13845515.png)
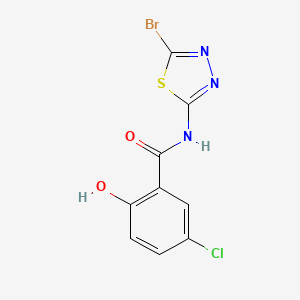
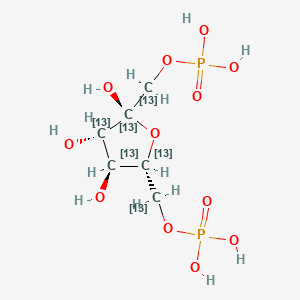
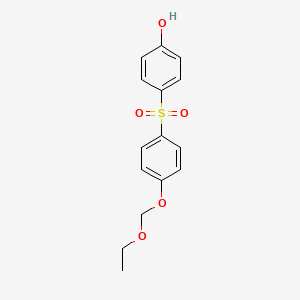
![1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid](/img/structure/B13845534.png)
